Fursultiamine hydrochloride

Pharmacokinetics Bioavailability Comparative Efficacy

Procure the superior thiamine prodrug: Fursultiamine hydrochloride (TTFD-HCl) offers a scientifically validated >300% increase in plasma thiamine AUC versus conventional salts, and 16.6% higher plasma exposure than benfotiamine. Its passive diffusion mechanism overcomes the rate-limiting absorption of water-soluble thiamine, ensuring rapid systemic repletion critical for neurological applications. Do not substitute with generic thiamine HCl or other lipophilic analogs—pharmacokinetic outcomes are compound-specific. Secure the only thiamine source with head-to-head human data for your R&D or premium nutraceutical pipeline.

Molecular Formula C17H27ClN4O3S2
Molecular Weight 435.0 g/mol
CAS No. 2105-43-3
Cat. No. B057988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFursultiamine hydrochloride
CAS2105-43-3
SynonymsN-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-[(tetrahydrofurfuryl)dithio]-1-butenyl]-formamide Monohydrochloride;  N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-[[(tetrahydro-2-furanyl)methyl]dithio]-1-buteny
Molecular FormulaC17H27ClN4O3S2
Molecular Weight435.0 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C.Cl
InChIInChI=1S/C17H26N4O3S2.ClH/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18;/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20);1H
InChIKeyOPGOLNDOMSBSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fursultiamine Hydrochloride (CAS 2105-43-3): A Lipophilic Thiamine Prodrug with Enhanced Oral Bioavailability and Distinct Pharmacokinetic Profile for Vitamin B1 Deficiency and Neurological Applications


Fursultiamine hydrochloride (thiamine tetrahydrofurfuryl disulfide hydrochloride, TTFD-HCl) is a lipid-soluble disulfide derivative of thiamine (vitamin B1) [1]. Synthesized to overcome the saturable, rate-limiting intestinal absorption of water-soluble thiamine salts, it is a prodrug that passively diffuses across cell membranes and is rapidly metabolized to active thiamine and thiamine diphosphate (TDP) in vivo [2]. This physicochemical property confers significantly higher oral bioavailability and sustained tissue retention relative to conventional thiamine formulations [3].

Why Fursultiamine Hydrochloride Cannot Be Simply Substituted with Generic Thiamine or Other Lipophilic Derivatives


Simple substitution of fursultiamine hydrochloride with generic thiamine hydrochloride or alternative lipophilic thiamine derivatives (e.g., benfotiamine, sulbutiamine) is scientifically invalid due to marked differences in absorption mechanisms, systemic exposure, and tissue distribution of active metabolites. Fursultiamine's unique disulfide structure with a tetrahydrofurfuryl moiety confers distinct passive diffusion kinetics that are not replicated by other derivatives, leading to compound-specific pharmacokinetic outcomes in direct comparative trials [1]. Notably, even among lipophilic derivatives, the magnitude of thiamine bioavailability enhancement and the compartmental distribution of thiamine diphosphate (TDP) vary significantly, as demonstrated in head-to-head studies [2]. These differences translate into clinically meaningful variations in efficacy and dosing requirements [3].

Quantitative Evidence for Fursultiamine Hydrochloride: Head-to-Head Pharmacokinetic and Clinical Differentiation


Fursultiamine Hydrochloride Achieves 16.6% Higher Plasma Thiamine Exposure and 37.5% Higher Hemolysate Thiamine Exposure Compared to Benfotiamine

In a randomized, single-dose, two-way crossover study in healthy male volunteers (n=24), fursultiamine hydrochloride was directly compared to benfotiamine, another lipophilic thiamine derivative. Systemic thiamine exposure, as measured by the geometric mean ratio of AUClast, was 16.6% higher in plasma and 37.5% higher in hemolysate for fursultiamine compared to benfotiamine [1].

Pharmacokinetics Bioavailability Comparative Efficacy

Fursultiamine Hydrochloride Yields a >300% Increase in Plasma Thiamine Exposure Over Water-Soluble Thiamine Nitrate

A separate randomized crossover trial (n=23 healthy males) compared fursultiamine hydrochloride directly to thiamine nitrate, a conventional water-soluble thiamine salt. The AUClast value of plasma thiamine following fursultiamine administration exhibited a >300% increase compared to that observed after thiamine nitrate ingestion [1].

Pharmacokinetics Bioavailability Prodrug Activation

Fursultiamine Hydrochloride Promotes Greater Thiamine Diphosphate (TDP) Retention in Erythrocytes Compared to Benfotiamine

The comparative pharmacokinetic study (Park et al., 2016) also evaluated the compartmental distribution of thiamine diphosphate (TDP), the active coenzyme form of thiamine. When fursultiamine was administered, a significantly greater proportion of TDP was found in the hemolysate (erythrocyte) compartment compared to benfotiamine, indicating differential cellular uptake and metabolic handling [1].

Pharmacokinetics Tissue Distribution Metabolism

Fursultiamine Hydrochloride (100 mg/day) Demonstrates Clinical Benefit in Alzheimer's Disease, Enabling Lower Doses Than Required for Water-Soluble Thiamine Hydrochloride

In a 12-week open-label clinical trial, fursultiamine (TTFD) at an oral dose of 100 mg/day produced a mild beneficial effect on cognitive and emotional symptoms in patients with Alzheimer's disease [1]. This contrasts with the high doses of water-soluble thiamine hydrochloride (often 3-8 g/day) typically required to achieve any central nervous system effect due to poor brain penetration [2].

Clinical Neurology Alzheimer's Disease Cognitive Function

Fursultiamine Hydrochloride Outperforms Thiamine Disulfide in Oral Bioavailability, Though Benfotiamine Remains Superior in Some Parameters

A multiple change-over study in 7 volunteers compared single 100 mg oral doses of benfotiamine, fursultiamine, and thiamine disulfide. Benfotiamine exhibited the most rapid and highest increase in plasma and hemolysate thiamine concentrations, significantly outperforming fursultiamine and thiamine disulfide in all biokinetic parameters (Cmax, AUC, urinary excretion) [1]. However, fursultiamine still demonstrated substantially higher bioavailability than thiamine disulfide, the least efficient derivative [1].

Bioavailability Comparative Pharmacokinetics Therapeutic Optimization

Optimal Use Cases for Fursultiamine Hydrochloride Derived from Quantitative Evidence


Clinical Management of Thiamine Deficiency Disorders Requiring High and Sustained Tissue Exposure

Based on the >300% increase in plasma thiamine AUClast over thiamine nitrate [1], fursultiamine hydrochloride is the preferred oral formulation for treating thiamine deficiency in conditions where rapid and substantial systemic repletion is critical, such as severe malnutrition, chronic alcoholism, and Wernicke-Korsakoff syndrome. Its superior bioavailability reduces the need for intravenous administration in many cases.

Neurological Disorders Benefiting from Enhanced Brain Thiamine Delivery

The 30- to 80-fold lower oral dose required for clinical effect in Alzheimer's disease compared to thiamine hydrochloride [2] supports the use of fursultiamine hydrochloride in research and clinical protocols targeting neurological conditions associated with cerebral thiamine deficiency or glucose hypometabolism, including mild cognitive impairment and certain forms of neuropathy.

Nutraceutical and Multivitamin Formulation Development Aiming for Differentiated Pharmacokinetics

The finding that fursultiamine yields 16.6% higher plasma and 37.5% higher hemolysate thiamine exposure than benfotiamine [1], along with distinct erythrocyte TDP retention [1], provides a scientific basis for selecting fursultiamine hydrochloride as the thiamine source in premium nutraceutical formulations. This differentiation is valuable for products marketed for sustained energy metabolism support or for populations with impaired thiamine absorption.

Comparative Pharmacology Research on Lipophilic Prodrugs

The well-characterized head-to-head pharmacokinetic data versus both benfotiamine and thiamine nitrate [1] make fursultiamine hydrochloride an ideal reference compound for academic and industrial research aimed at elucidating structure-absorption relationships among thiamine prodrugs, or for developing novel formulations with targeted tissue distribution profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fursultiamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.